1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

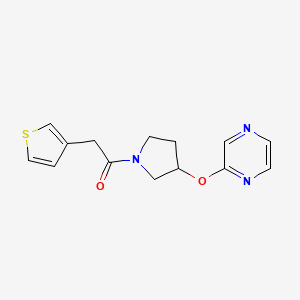

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine core substituted with a pyrazin-2-yloxy group at the 3-position and a thiophen-3-yl ethanone moiety.

Properties

IUPAC Name |

1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(7-11-2-6-20-10-11)17-5-1-12(9-17)19-13-8-15-3-4-16-13/h2-4,6,8,10,12H,1,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTHAPLZDDKOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Etherification

The pyrazin-2-yloxy-pyrrolidine fragment is synthesized via a Mitsunobu reaction , which facilitates ether bond formation between pyrrolidin-3-ol and pyrazin-2-ol.

Procedure :

- Reactants : Pyrrolidin-3-ol (1.0 equiv), pyrazin-2-ol (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).

- Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 18 hours.

- Workup : Concentration under reduced pressure, followed by purification via silica gel chromatography (ethyl acetate/hexanes).

Mechanism :

Alternative Nucleophilic Substitution

For substrates sensitive to Mitsunobu conditions, a two-step tosylation-nucleophilic substitution is employed:

Step 1: Tosylation of Pyrrolidin-3-ol

- Reactants : Pyrrolidin-3-ol (1.0 equiv), tosyl chloride (1.2 equiv).

- Conditions : Dichloromethane (DCM), triethylamine (Et₃N, 2.0 equiv), 0°C to room temperature, 4 hours.

Step 2: Displacement with Pyrazin-2-ol

- Reactants : Tosyl-pyrrolidine (1.0 equiv), pyrazin-2-ol (1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv).

- Conditions : Dimethylformamide (DMF), 80°C, 12 hours.

Synthesis of Thiophen-3-yl Ethanone

Friedel-Crafts Acylation

Thiophene is acylated via Friedel-Crafts methodology to introduce the ketone group:

Reactants : Thiophene (1.0 equiv), acetyl chloride (1.2 equiv), aluminum chloride (AlCl₃, 1.5 equiv).

Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 hours.

Yield : ~70–80% (region-selectivity favors 3-acetylthiophene due to steric and electronic factors).

Grignard Reaction Followed by Oxidation

An alternative route involves:

- Grignard Addition : Thiophen-3-ylmagnesium bromide reacting with acetonitrile.

- Oxidation : Conversion of the resultant alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄).

Coupling of Fragments

Alkylation of Pyrrolidine Nitrogen

The pyrrolidine nitrogen is alkylated with a bromoethanone derivative:

Reactants :

Reductive Amination (Alternative)

For substrates requiring milder conditions:

- Formation of Imine : Reaction of pyrazin-2-yloxy-pyrrolidine with 2-oxo-2-(thiophen-3-yl)acetaldehyde.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–5 (acetic acid buffer).

Optimization and Challenges

Stereochemical Considerations

The 3-position of pyrrolidine may lead to diastereomers if chiral centers are present. Resolution via chiral chromatography or asymmetric synthesis (e.g., using Evans auxiliaries) is required for enantiopure products.

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexanes (3:7).

- Recrystallization : Ethanol/water mixtures for final product.

Comparative Data Table

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has shown potential as a bioactive molecule, exhibiting antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antitumor and kinase inhibitory activities.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity : The target compound’s pyrazine ring distinguishes it from pyridazine (e.g., ) or triazole derivatives (e.g., ), which may alter electronic properties and binding affinities.

Linker Flexibility: The ethanone linker in the target compound contrasts with methanone (e.g., ) or thioether linkers (e.g., ), affecting conformational mobility and solubility.

Pharmacological Potential (Hypothetical)

- Antimicrobial Activity: Thiophene-ethanone analogs (e.g., indolyl-3-ethanone derivatives in ) show antiplasmodial activity (pIC₅₀ up to 8.21), suggesting the target compound may share similar mechanisms.

- Antiviral Targets : Piperazine/thiophene derivatives (e.g., ) bind SARS-CoV-2 proteins, implying possible utility for the target compound in viral inhibition.

Biological Activity

The compound 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a notable member of the pyrazine and pyrrolidine derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a pyrazine ring, a pyrrolidine moiety, and a thiophene ring, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have indicated that compounds containing pyrazine and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Phosphodiesterase Inhibition

Compounds with similar structures have been identified as phosphodiesterase (PDE) inhibitors, particularly targeting PDE10A. This inhibition is crucial for the modulation of intracellular signaling pathways, which can be beneficial in treating disorders such as schizophrenia and other neurodegenerative diseases .

3. Antimicrobial Properties

The biological activity of this compound may extend to antimicrobial effects. Pyrazine derivatives have been shown to inhibit bacterial growth through various mechanisms, including disruption of bacterial cell membranes and interference with metabolic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Enzyme Inhibition : By inhibiting phosphodiesterases, the compound impacts cyclic nucleotide levels, leading to altered cell signaling that can affect cell proliferation and survival.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of pyrazine derivatives in vitro against several cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Case Study 2: PDE Inhibition

Another investigation focused on the inhibition of PDE10A by pyrazine-containing compounds. The study revealed that certain derivatives could significantly reduce enzyme activity at low concentrations, highlighting their potential as therapeutic agents for neuropsychiatric disorders .

Research Findings Summary Table

Q & A

Q. How can researchers optimize the synthesis of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone?

To optimize synthesis, focus on:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive moieties like the pyrazine ring. Maintain temperatures between 50–80°C to balance reaction kinetics and side-product formation .

- Catalysts and Solvents : Employ polar aprotic solvents (e.g., DMF or acetonitrile) for better solubility. Catalysts like triethylamine or HOBt/TBTU systems improve coupling efficiency in multi-step reactions .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to assign peaks for the pyrazine (δ 8.3–8.5 ppm), pyrrolidine (δ 2.5–3.5 ppm), and thiophene (δ 6.8–7.2 ppm) groups .

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) and monitor degradation .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]+ at m/z calculated for C15H16N3O2S: 310.0958) .

Q. What are the common chemical reactions and conditions for modifying this compound?

- Oxidation : Treat with KMnO4 in acetone/water (0°C) to oxidize the pyrrolidine ring’s ether linkage, forming a ketone derivative .

- Reduction : Use NaBH4 in methanol to reduce the ethanone carbonyl to a secondary alcohol, enabling further functionalization .

- Substitution : React with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to substitute the pyrazine oxygen, altering electronic properties .

Q. How can researchers determine the compound’s stability and purity during storage?

- Stability Tests : Conduct accelerated degradation studies under varying pH (1–13), UV light, and temperatures (40–60°C). Monitor via HPLC for decomposition products (e.g., hydrolyzed pyrrolidine or thiophene oxidation) .

- Storage Recommendations : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Use TLC (silica gel, ethyl acetate) for routine purity checks .

Q. What initial biological screening approaches are suitable for this compound?

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or PI3K) using fluorescence-based ADP-Glo assays. IC50 values <10 μM suggest therapeutic potential .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Compare with controls to rule out nonspecific toxicity .

Advanced Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies .

- Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., oxidized thiophene derivatives) that may interfere with biological activity .

- Structural Confirmation : Re-synthesize batches and validate stereochemistry via chiral HPLC (Chiralpak AD-H column) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Functional Group Modifications : Replace the thiophene-3-yl group with furan or benzothiophene to assess electronic effects on receptor binding .

- Stereochemical Impact : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare IC50 values to identify active configurations .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDE4B), prioritizing derivatives with improved binding energies .

Q. What mechanistic approaches elucidate interactions with enzymatic targets?

- Kinetic Studies : Perform time-resolved fluorescence to measure inhibition constants (Ki) and determine competitive vs. non-competitive binding modes .

- Mutagenesis : Engineer PDE4B mutants (e.g., D318A) to identify critical hydrogen bonds with the pyrazine oxygen .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize enthalpic interactions .

Q. How can computational modeling predict electronic properties for material science applications?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* to calculate HOMO/LUMO energies. A narrow bandgap (<3 eV) suggests potential as an organic semiconductor .

- Charge Transport Simulations : Apply Marcus theory to estimate hole/electron mobility in crystalline phases, guided by X-ray diffraction data .

Q. What strategies resolve stereochemical uncertainties in derivatives?

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/hexane) to determine absolute configuration .

- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign R/S configurations of chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.